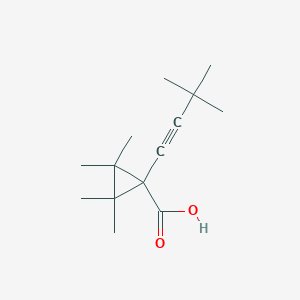
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid
描述
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid, also known as TTP488, is a small molecule drug that has been studied extensively for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's disease. TTP488 has been shown to have a mechanism of action that involves modulating the immune response in the brain, which may help to reduce inflammation and improve cognitive function.
作用机制
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been shown to modulate the immune response in the brain by inhibiting the binding of the receptor RAGE (receptor for advanced glycation end products) to its ligands. This may help to reduce inflammation and improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been shown to reduce the levels of pro-inflammatory cytokines in the brain, such as TNF-alpha and IL-6. It has also been shown to reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease. 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid may also have neuroprotective effects by reducing oxidative stress and promoting the growth of new neurons.
实验室实验的优点和局限性
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has several advantages for use in lab experiments, including its small size and ease of synthesis. However, its mechanism of action is not fully understood, and its efficacy in treating Alzheimer's disease has been mixed in clinical trials.
未来方向
There are several potential future directions for research on 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid, including:
1. Further preclinical studies to better understand its mechanism of action and potential therapeutic effects.
2. Clinical trials to determine its efficacy in treating other neurodegenerative diseases, such as Parkinson's disease.
3. Development of new analogs of 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid with improved efficacy and safety profiles.
4. Combination therapy with other drugs to improve its therapeutic effects.
5. Studies to determine the optimal dosing and administration schedule for 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid.
科学研究应用
1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been studied extensively in preclinical and clinical trials for its potential therapeutic effects in treating Alzheimer's disease. In animal models, 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been shown to improve cognitive function and reduce inflammation in the brain. In clinical trials, 1-(3,3-dimethyl-1-butyn-1-yl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid has been shown to be safe and well-tolerated, although its efficacy in treating Alzheimer's disease has been mixed.
属性
IUPAC Name |
1-(3,3-dimethylbut-1-ynyl)-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-11(2,3)8-9-14(10(15)16)12(4,5)13(14,6)7/h1-7H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKPHWXMUQOTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C#CC(C)(C)C)C(=O)O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethyl-but-1-ynyl)-2,2,3,3-tetramethylcyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethoxy-2-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B3934408.png)
![8-chloro-5-methyl-1-(4-pyridinyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3934423.png)
![2-bromo-4-chloro-1-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B3934425.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3934429.png)
![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B3934430.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934435.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3934447.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934469.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3934470.png)
![2-methoxy-5-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amino]methyl}phenol](/img/structure/B3934479.png)
![N-[(butylamino)carbonyl]-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3934481.png)
![4-butoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3934486.png)
